3-Methoxy-1-adamantylamine
Description
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-methoxyadamantan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-13-11-5-8-2-9(6-11)4-10(12,3-8)7-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
XLURSORWGOXQCP-UHFFFAOYSA-N |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key adamantane-based analogues and their properties are compared below:
Key Observations :
- Substituent Effects : The methoxy group in this compound improves polarity compared to unsubstituted 1-adamantylamine (logP reduction), enhancing bioavailability. In contrast, Memantine’s compact structure favors blood-brain barrier penetration .
- Biological Relevance: Adamantylamine derivatives are linked to neurological applications (e.g., Memantine’s NMDA receptor antagonism) and toxicology screening (e.g., 1-adamantylamine as a urinary marker for synthetic cannabinoids) .
Contrasts :
- Memantine’s clinical success highlights the importance of minimal substituents for receptor targeting, whereas bulkier groups (e.g., tetrazolyl in ) may hinder pharmacokinetics but improve binding specificity.
- This compound’s methoxy group may confer antioxidant properties, analogous to methoxy-substituted indoles (e.g., 5-methoxytryptamine) .
Preparation Methods
Synthesis of 3-Methoxy-1-adamantanecarboxamide
The carboxamide is synthesized via acetylation of 3-methoxy-1-adamantylamine. In a representative procedure, this compound is reacted with acetic anhydride in anhydrous ether, yielding the acetylated intermediate. The reaction is typically conducted under reflux for 4–6 hours, followed by crystallization from ethanol-ether mixtures to achieve >85% purity.
LiAlH₄ Reduction to this compound
The carboxamide intermediate is reduced using LiAlH₄ in anhydrous ether. A suspension of LiAlH₄ is treated with the carboxamide at 0°C, followed by gradual warming to reflux. After 4 hours, the mixture is quenched with water, and the product is isolated as the hydrochloride salt via filtration and recrystallization from ethanol-ether. This method achieves yields of 68–72%.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours (acetylation), 4 hours (reduction) |
| Temperature | 0°C → Reflux (reduction) |
| Yield | 68–72% |
| Purity (HCl salt) | >90% (HPLC) |
Alkylation of 1-Halo-3-methoxyadamantane
An alternative route involves the alkylation of 1-halo-3-methoxyadamantane with acetonitrile, followed by hydrolysis. This method, adapted from, exploits the reactivity of halo-adamantanes toward nucleophilic substitution.
Synthesis of 1-Halo-3-methoxyadamantane
1-Bromo-3-methoxyadamantane is prepared by treating 3-methoxyadamantane with bromine in the presence of a Lewis acid catalyst (e.g., AlBr₃). The reaction proceeds at 25–40°C for 12–18 hours, yielding the brominated product in 65–70% yield.
Cyanoethylation and Hydrolysis
The halo-adamantane is reacted with acetonitrile in a polar aprotic solvent (e.g., DMF) at 80–100°C for 24 hours. The resulting nitrile intermediate is hydrolyzed under acidic conditions (HCl, H₂O/EtOH, reflux) to yield this compound. This method offers a yield of 60–65%, with the nitrile hydrolysis step being rate-limiting.
Challenges:
-
Competing elimination reactions during alkylation reduce yields.
-
Purification requires column chromatography to separate regioisomers.
Methoxylation of 1-Aminoadamantane Derivatives
A third approach, derived from, involves the direct methoxylation of 1-aminoadamantane precursors. This method is advantageous for introducing methoxy groups post-amine formation.
Synthesis of 1-Aminoadamantane Hydrochloride
1-Aminoadamantane is prepared via Hofmann degradation of adamantane-1-carboxamide. The carboxamide is treated with bromine in a basic solution (NaOH/H₂O), followed by neutralization to isolate the amine hydrochloride.
Methoxylation via Nucleophilic Substitution
The amine hydrochloride is reacted with iodomethane in the presence of a silver oxide (Ag₂O) catalyst. The reaction proceeds in anhydrous THF at 50°C for 8 hours, yielding this compound after column chromatography (silica gel, hexane/EtOAc). This method achieves a moderate yield of 55–60%.
Optimization Notes:
-
Silver oxide enhances methoxylation efficiency by scavenging iodide ions.
-
Excess iodomethane (1.3 equivalents) minimizes di-alkylation byproducts.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Limitations |
|---|---|---|---|
| LiAlH₄ Reduction | 68–72 | High | Requires toxic LiAlH₄ |
| Halo-Adamantane Alkylation | 60–65 | Moderate | Low regioselectivity |
| Methoxylation of 1-Aminoadamantane | 55–60 | Low | Silver catalyst cost |
| LDAM-Mediated Amination | N/A | Theoretical | Unproven for adamantanes |
Mechanistic Insights and Side Reactions
Q & A
Q. What are the established synthetic routes for 3-Methoxy-1-adamantylamine, and what factors influence yield optimization?
this compound can be synthesized via functionalization of the adamantane core. A common approach involves:
- Step 1 : Starting with 1-aminoadamantane, which is neutralized from its hydrochloride salt (e.g., using NaOH) to generate the free amine .
- Step 2 : Methoxylation via alkylation or nucleophilic substitution. For example, reacting with methylating agents (e.g., methyl iodide) under controlled conditions. Solvent choice (e.g., 1,2-dimethoxyethane instead of diethyl ether) significantly impacts reaction efficiency and purity .
- Step 3 : Purification via crystallization or column chromatography to isolate the product.
Q. Key Factors :
- Solvent polarity : Polar aprotic solvents enhance reaction rates.
- Temperature control : Prevents side reactions (e.g., over-alkylation).
- Catalyst selection : Acidic or basic conditions modulate regioselectivity.
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy group integration and adamantane skeleton signals.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>95% by area normalization) .
- Residual Solvent Analysis : Headspace GC for detecting trace solvents (e.g., triethylamine) if used in synthesis .
Q. How is the stability of this compound assessed under standard laboratory storage conditions?
- Storage : 2–8°C under inert gas (argon) to prevent oxidation .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition.
- Light Sensitivity : UV-Vis spectroscopy to detect photolytic byproducts.
Advanced Research Questions
Q. How does the adamantane skeleton's rigidity influence the regioselectivity of methoxy group introduction at the 1-position?
The adamantane framework imposes steric constraints, favoring substitution at the less hindered 1-position. Computational modeling (DFT) shows lower activation energy for 1-position methoxylation due to reduced steric clash compared to 2- or 3-positions . Experimental validation involves competitive reactions with isotopic labeling (e.g., deuterated reagents) to track regioselectivity .
Q. What are the challenges in isolating this compound from reaction mixtures containing structurally similar byproducts?
- Byproduct Formation : Over-alkylation or dimerization products (e.g., 1,3-di-methoxy derivatives) may form.
- Separation Strategies :
- Chromatography : Gradient elution with C18 columns and acetonitrile/water mobile phases .
- Crystallization : Differential solubility in ethanol/water mixtures.
- Detection : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities.
Q. How can the reactivity of this compound be leveraged for synthesizing imidazole-based derivatives?
Q. What mechanistic insights explain the stability of the N–O bond in this compound derivatives under reductive conditions?
Raney-Ni reductions of imidazole N-oxides retain the N–O bond due to the adamantane group’s electron-withdrawing effect, which stabilizes the intermediate radical species. Contrast this with 1-alkylimidazole N-oxides, where N–O cleavage is common .
Notes for Experimental Design
- Contradictions : and use divergent solvents (1,2-dimethoxyethane vs. diethyl ether) for similar reactions. Pilot studies are recommended to optimize solvent choice for specific substrates.
- Advanced Applications : The compound’s rigid structure makes it a candidate for drug design (e.g., kinase inhibitors) or supramolecular chemistry (host-guest systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
